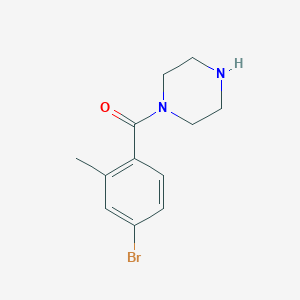
1-(4-Bromo-2-methylbenzoyl)piperazine
Übersicht
Beschreibung
1-(4-Bromo-2-methylbenzoyl)piperazine is a useful research compound. Its molecular formula is C12H15BrN2O and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Bromo-2-methylbenzoyl)piperazine is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the compound’s biological activity through various studies, highlighting its efficacy against different pathogens, cytotoxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a 4-bromo-2-methylbenzoyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that piperazine derivatives exhibit promising antimicrobial properties. For instance, compounds structurally related to this compound have shown significant inhibitory effects against various bacterial strains. In one study, piperazine derivatives demonstrated low minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa, suggesting their potential as effective antibacterial agents .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Pseudomonas aeruginosa | 1 | |
| 1-(substituted benzoyl)piperazine | Mycobacterium tuberculosis | 2 |
Cytotoxicity Studies
Cytotoxicity is a crucial factor in evaluating the safety profile of new compounds. The cytotoxic effects of this compound were assessed using various cancer cell lines. In vitro studies indicated that certain piperazine derivatives exhibited selective cytotoxicity against hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines, with IC50 values suggesting moderate to high potency .
Table 2: Cytotoxicity Profile of Piperazine Derivatives
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within microbial cells or cancer cells. For example, studies suggest that piperazine derivatives may disrupt bacterial cell membranes or interfere with essential metabolic pathways, leading to increased permeability and eventual cell death .
Case Study 1: Antitubercular Activity
A series of substituted piperazines were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Among these, compounds similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating significant potential as anti-tubercular agents .
Case Study 2: Antiviral Activity
Piperazine derivatives have also been explored for antiviral activities. A study focused on the synthesis of piperazine-based compounds that demonstrated potent inhibition of HIV-1 replication in vitro, suggesting that structural modifications could enhance their antiviral efficacy .
Eigenschaften
IUPAC Name |
(4-bromo-2-methylphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-10(13)2-3-11(9)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPPZQWQOYPLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















